Magnesium glutamate

Bioavailability Speciation Gastrointestinal Absorption

Magnesium glutamate (CAS 64407-99-4) is the magnesium salt of L-glutamic acid, an organic chelate complex formed between a divalent magnesium cation (Mg²⁺) and the amino acid glutamate anion. It is recognized by the European Union as a permitted food additive (E and is used in dietary supplements and as a salty taste enhancer in reduced-sodium food formulations.

Molecular Formula C5H7MgNO4
Molecular Weight 169.42 g/mol
CAS No. 64407-99-4
Cat. No. B15545732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagnesium glutamate
CAS64407-99-4
Molecular FormulaC5H7MgNO4
Molecular Weight169.42 g/mol
Structural Identifiers
InChIInChI=1S/C5H9NO4.Mg/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);/q;+2/p-2/t3-;/m0./s1
InChIKeyWNPYNOGQURLHSF-DFWYDOINSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityVery soluble in water;  practically insoluble in ethanol or ether

Magnesium Glutamate: Chemical Identity and Regulatory Context for Sourcing and Procurement


Magnesium glutamate (CAS 64407-99-4) is the magnesium salt of L-glutamic acid, an organic chelate complex formed between a divalent magnesium cation (Mg²⁺) and the amino acid glutamate anion [1]. It is recognized by the European Union as a permitted food additive (E 625) and is used in dietary supplements and as a salty taste enhancer in reduced-sodium food formulations [2]. Chemically, it belongs to the broader class of amino acid-chelated magnesium salts, which are characterized by the binding of the mineral to an organic ligand, a structural feature that distinguishes it from inorganic magnesium salts such as magnesium oxide or magnesium sulfate [1].

Why Substituting Magnesium Glutamate with Another Magnesium Salt Fails to Replicate Intended Outcomes


Magnesium salts are not functionally interchangeable; the choice of counterion significantly impacts the compound's solubility, gastrointestinal absorption behavior, tissue distribution, and biological effects [1]. Magnesium glutamate forms a neutral complex with a high formation constant under physiological conditions (log β = 2.5 at 37°C, 0.15 mol dm⁻³), a property it shares only with magnesium aspartate and magnesium citrate among the common chelates studied [2]. This speciation directly influences the capacity of the ligand to mobilize Mg²⁺ ions into membrane-diffusible complexes [2]. Consequently, generic substitution with, for example, magnesium oxide (which exhibits poor solubility and ~4% bioavailability) or magnesium glycinate (which does not form a neutral complex under physiological conditions) would result in fundamentally different absorption kinetics and systemic magnesium delivery, compromising any application where predictable bioavailability or a specific safety profile (e.g., the established ADI of 30 mg/kg bw/day for glutamate salts) is required [3].

Quantitative Differentiation of Magnesium Glutamate: Comparative Evidence for Scientific Selection


Formation of Neutral Membrane-Diffusible Complexes: Magnesium Glutamate vs. Magnesium Glycinate and Lactate

Under physiological conditions (37°C, 0.15 mol dm⁻³ ionic strength), magnesium glutamate forms a neutral complex species that is potentially membrane-diffusible, a property essential for passive gastrointestinal absorption [1]. In contrast, magnesium glycinate and magnesium lactate do not form any neutral complex under identical conditions, while magnesium pyroglutamate and pyridoxinate do not coordinate magnesium in appreciable amounts [1]. This fundamental physicochemical distinction establishes that magnesium glutamate possesses a different speciation profile from other amino acid chelates, which may influence its absorption kinetics [1].

Bioavailability Speciation Gastrointestinal Absorption

Regulatory Safety Benchmark: Established Acceptable Daily Intake (ADI) for Magnesium Glutamate

The European Food Safety Authority (EFSA) has established a group Acceptable Daily Intake (ADI) of 30 mg/kg body weight per day (expressed as glutamic acid) for glutamic acid and its salts, including magnesium glutamate (E 625) [1]. This ADI was derived from a No Observed Adverse Effect Level (NOAEL) of 3,200 mg monosodium glutamate/kg bw per day from a neurodevelopmental toxicity study, applying a default uncertainty factor of 100 [1]. The panel concluded that these compounds do not raise concern with regards to genotoxicity and that no adverse effects were observed in available short-term, subchronic, chronic, reproductive, and developmental studies [1]. This established safety benchmark provides a defined quantitative limit for formulation, unlike some magnesium compounds (e.g., magnesium oxide) which may have laxative side effects at lower doses due to poor absorption.

Food Additive Regulatory Compliance Safety

Tissue-Specific Bioavailability: Comparative Performance of Organic Magnesium Chelates

While direct head-to-head data for magnesium glutamate is absent, a recent 8-week study in rats comparing three organic magnesium chelates (citrate, glycinate, malate) at 35.4 mg/kg/day elemental Mg demonstrated formulation-dependent tissue distribution and functional outcomes [1]. Magnesium malate significantly increased Mg levels in skeletal muscle and whole-brain tissue, correlating with enhanced neuromuscular performance [1]. Magnesium citrate selectively elevated hippocampal BDNF levels, improving spatial learning and memory [1]. Magnesium glycinate exhibited anxiolytic properties by reducing thigmotaxis behavior [1]. These findings establish a class-level principle: organic magnesium chelates with different ligands exhibit distinct tissue-specific bioavailability and functional effects, supporting the need for compound-specific selection. Magnesium glutamate, as an amino acid chelate with a distinct ligand (glutamate), is predicted to exhibit its own unique tissue distribution profile, potentially different from citrate, glycinate, or malate.

Pharmacokinetics Tissue Distribution Organic Magnesium Chelates

Absorption Kinetics: Superior Bioavailability of Organic Magnesium Compounds vs. Inorganic Forms

A dose-dependent absorption study in mice compared tissue magnesium levels following oral administration of various magnesium compounds [1]. It has been demonstrated that absorption of organic magnesium compounds is better than absorption of inorganic compounds [1]. Specifically, the study found that magnesium acetyl taurate increased brain magnesium levels, while magnesium citrate increased muscle and brain magnesium levels in a dose-independent manner [1]. The commonly prescribed dietary supplements magnesium oxide and magnesium citrate had the lowest bioavailability when compared to the control group in a related study [2]. This class-level evidence indicates that organic magnesium salts, such as magnesium glutamate, are likely to offer superior bioavailability compared to inorganic salts like magnesium oxide.

Bioavailability Absorption Organic vs. Inorganic Magnesium

Food Technology Application: Saltiness Enhancement in Low-Sodium Formulations

A patent (US20110151089A1) discloses a composition containing magnesium glutamate that enhances the saltiness of foods and drinks, specifically designed to improve the palatability of reduced-sodium chloride formulations [1]. This application leverages a unique sensory property of magnesium glutamate that is not a characteristic of other magnesium salts, such as magnesium oxide, citrate, or glycinate. The patent claims that magnesium glutamate can mitigate the decrease in consumer acceptance often associated with low-salt products due to the lack of salty taste [1]. This functional property is distinct from its role as a nutritional magnesium source.

Food Additive Sodium Reduction Taste Enhancement

Safety Profile: Non-Genotoxic and Well-Tolerated in Long-Term Studies

The EFSA re-evaluation concluded that glutamic acid-glutamates (E 620-625), including magnesium glutamate, do not raise concern with regards to genotoxicity [1]. In a comprehensive review of available short-term, subchronic, chronic, reproductive, and developmental studies, no adverse effects were observed [1]. The only effect noted was increased kidney and spleen weight, which was not accompanied by adverse histopathological findings and therefore not considered an adverse effect [1]. This favorable safety profile is supported by a defined NOAEL of 3,200 mg/kg bw per day for monosodium glutamate, from which the ADI of 30 mg/kg bw/day was derived [1]. This established safety dataset provides a level of regulatory confidence that may not be available for less-studied magnesium compounds.

Toxicology Safety Genotoxicity

Evidence-Based Application Scenarios for Magnesium Glutamate


Formulation of Reduced-Sodium Foods and Beverages Requiring Saltiness Enhancement

Magnesium glutamate is the preferred ingredient for developing reduced-sodium food products where maintenance of salty taste perception is critical for consumer acceptance. Its patented saltiness-enhancing property directly addresses the sensory deficit caused by sodium chloride reduction, a challenge that other magnesium salts (e.g., oxide, citrate, glycinate) cannot effectively address [1]. This application is supported by the compound's established safety as a food additive (E 625) and its defined ADI of 30 mg/kg bw/day, which provides clear formulation boundaries [2].

Dietary Supplements Targeting Enhanced Magnesium Bioavailability with a Defined Safety Profile

For dietary supplement formulations where predictable bioavailability and a well-characterized safety profile are paramount, magnesium glutamate is a rational choice. The compound's ability to form neutral, membrane-diffusible complexes under physiological conditions, as demonstrated by speciation studies, provides a mechanistic basis for expecting favorable absorption compared to inorganic salts or chelates that do not form neutral species [3]. This is further supported by class-level evidence indicating superior bioavailability of organic magnesium compounds over inorganic forms [4]. Additionally, the comprehensive EFSA safety evaluation, including the established ADI and non-genotoxicity finding, provides a level of regulatory confidence that facilitates product development and market approval [2].

Research Applications Requiring a Specific Magnesium Chelate with Defined Speciation Behavior

In experimental settings investigating the relationship between magnesium speciation, absorption kinetics, and biological effects, magnesium glutamate serves as a well-characterized reference compound. Its formation constant (log β = 2.5) and speciation behavior under physiological conditions have been rigorously quantified, allowing researchers to control for ligand-specific effects when comparing the bioavailability or tissue distribution of different magnesium sources [3]. The established NOAEL (3,200 mg/kg bw/day) and ADI (30 mg/kg bw/day) provide clear dosing guidelines for both in vitro and in vivo studies [2]. This defined chemical and toxicological profile makes it a suitable candidate for investigating the role of the glutamate ligand in directing magnesium's physiological effects, especially in the context of the nervous system where glutamate is an endogenous neurotransmitter [5].

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